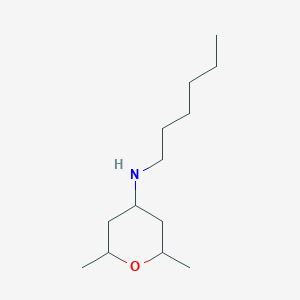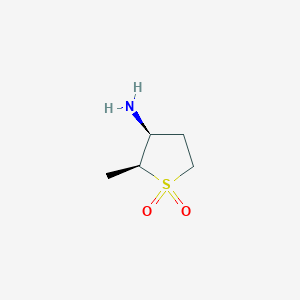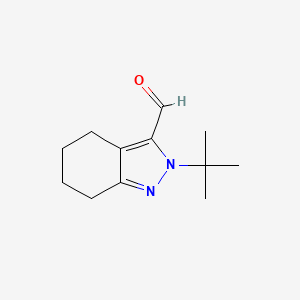
N-Hexyl-2,6-dimethyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2,6-dimethyloxan-4-amine typically involves the reaction of hexylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and purification systems, ensures the efficient and cost-effective production of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-Hexyl-2,6-dimethyloxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It serves as a reagent in biochemical assays and studies involving amine-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hexyl-2,6-dimethyloxan-4-amine include:
- N-Hexyl-2,6-dimethyloxan-4-ol
- N-Hexyl-2,6-dimethyloxan-4-thiol
- N-Hexyl-2,6-dimethyloxan-4-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both hexyl and dimethyloxan groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-hexyl-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C13H27NO/c1-4-5-6-7-8-14-13-9-11(2)15-12(3)10-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
GJFVWPROPYYHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CC(OC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13231256.png)

![3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13231264.png)






![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)



![Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
